molecular formula C21H26N4O B2761714 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 890622-11-4

7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Katalognummer: B2761714
CAS-Nummer: 890622-11-4
Molekulargewicht: 350.466
InChI-Schlüssel: SFFABMJRHCUJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by three key substituents:

  • Position 3: 2-Methoxyphenyl group, which may enhance lipophilicity and π-π stacking interactions.
  • Position 5: Methyl group, contributing to steric stabilization.
  • Position 7: 3,5-Dimethylpiperidin-1-yl moiety, a bicyclic amine that could modulate solubility and receptor binding.

Eigenschaften

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-14-9-15(2)13-24(12-14)20-10-16(3)23-21-18(11-22-25(20)21)17-7-5-6-8-19(17)26-4/h5-8,10-11,14-15H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFABMJRHCUJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique fused ring structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is C18H24N4O, with a molecular weight of 312.41 g/mol. The presence of both the dimethylpiperidine and methoxyphenyl groups likely enhances its bioactivity by improving solubility and interaction with biological targets.

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines include:

  • Antimicrobial Activity : Recent studies have shown that derivatives can inhibit RNA polymerase and exhibit activity against various bacterial and fungal strains.
  • Antiproliferative Effects : Compounds in this class have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antitrypanosomal Activity : Some derivatives exhibit significant activity against Trypanosoma brucei, with IC50 values indicating potency in submicromolar concentrations .

The mechanisms through which 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, it demonstrated weak inhibition against rhodesain in in vitro studies but was not cytotoxic to mammalian cells at effective concentrations .
  • Selective Toxicity : The selectivity for trypanosomes over mammalian cells indicates a promising therapeutic window for further development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their implications:

  • Antitrypanosomal Activity : A study reported that a related compound with a 2-methoxyphenyl substituent showed an IC50 value of 0.38 μM against Trypanosoma brucei, indicating strong antitrypanosomal properties while maintaining low cytotoxicity towards L6 cells (CC50 > 100 μM) .
CompoundIC50 (μM)CC50 (μM)Selectivity Ratio
7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidineTBDTBDTBD
Related Compound A0.38>100>263
Related Compound B19.6>100>5.1

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines through several mechanisms:

Case Studies

  • A study published in Molecules reported that pyrazolo[1,5-a]pyrimidines possess significant anticancer activity against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Another research highlighted the compound's ability to induce apoptosis in leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins.

Other Biological Activities

In addition to its anticancer properties, 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine may exhibit other pharmacological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines show broad-spectrum antimicrobial effects against various bacteria and fungi. This suggests potential applications in treating infectious diseases.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which may help in mitigating oxidative stress-related diseases by scavenging free radicals.

Data Table: Biological Activities of 7-(3,5-Dimethylpiperidin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Activity TypeMechanism/TargetReference
AnticancerAurora Kinase InhibitionMolecules, 2021
Enzymatic InhibitionPhosphodiesterase InhibitionMolecules, 2021
AntimicrobialBroad-spectrum activityVarious studies
AntioxidantFree radical scavengingVarious studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Position 7

The 3,5-dimethylpiperidine group at position 7 likely originates from nucleophilic substitution reactions. In related systems, chlorine at position 7 reacts with amines under mild conditions (e.g., morpholine with K₂CO₃ at room temperature) . For this compound, substitution likely occurred during synthesis via displacement of a leaving group (e.g., Cl) by 3,5-dimethylpiperidine.

Example Reaction Pathway:

text
Pyrazolo[1,5-a]pyrimidine-7-Cl + 3,5-dimethylpiperidine → Target Compound

Electrophilic Aromatic Substitution

Key Observations from Analogues:

  • Methoxy groups enhance electron density, favoring para substitution on the aryl ring .

  • Pyrazolo[1,5-a]pyrimidines with electron-donating substituents undergo regioselective C–H functionalization at positions 2 and 6 .

Oxidation and Reduction Reactions

  • Methyl Group Oxidation: The 5-methyl group could oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄/H⁺), though no direct examples exist for this compound.

  • Piperidine Functionalization: The 3,5-dimethylpiperidine moiety may undergo oxidation to form N-oxide derivatives or reductive alkylation .

Cross-Coupling Reactions

Pyrazolo[1,5-a]pyrimidines participate in Pd-catalyzed cross-couplings if halogenated. While this compound lacks halogens, synthetic precursors (e.g., 7-Cl analogues) enable Suzuki-Miyaura or Buchwald-Hartwig reactions .

Example:

text
7-Cl-Pyrazolo[1,5-a]pyrimidine + Arylboronic Acid → 7-Aryl Derivative (via Suzuki)

Electrochemical Selenylation

Regioselectivity Trends (from ):

Substituent PositionReactive SiteYield Range
C2, C5, C7 substitutedC3 or C662–95%
C3 substitutedC2 or C681–88%

Acid/Base-Mediated Transformations

  • Demethylation: The 2-methoxy grou

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Substituent Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Position 3 Position 5 Position 7 Key Functional Attributes
Target Compound 3-(2-Methoxyphenyl) 5-Methyl 7-(3,5-Dimethylpiperidin-1-yl) Potential kinase/anti-arthritic
5-(2-Methoxyphenyl) derivative Unspecified 5-(2-Methoxyphenyl) 7-Amino Anti-arthritic (20.66–26.42% inhibition)
7o 3-Carboxamide 5-Cyclopropyl 7-(2-Amino-2-methylpropylamino) c-Src kinase inhibitor (potent)
6g 3-[(4-Hydroxymethyl)phenyl] N/A 7-(Trifluoromethyl) High yield (82%)

Key Observations :

  • Position 3 : The target’s 2-methoxyphenyl group differs from carboxamide (7o) or hydroxymethylphenyl (6g) substituents, which may alter target selectivity.
  • Position 5 : Methyl vs. cyclopropyl (7o) or 2-methoxyphenyl () groups influence steric and electronic profiles.
  • Position 7: The dimethylpiperidine moiety contrasts with trifluoromethyl (6g) or aminoalkyl (7o) groups, impacting solubility and metabolic stability.

Key Insights :

  • The 5-(2-methoxyphenyl) analog in demonstrated moderate anti-arthritic activity, suggesting that methoxyphenyl placement (position 5 vs. 3 in the target) may influence efficacy .
  • Compound 7o’s carboxamide and cyclopropyl groups correlate with potent kinase inhibition, highlighting the importance of polar substituents at position 3 .
  • High yields in trifluoromethyl-substituted derivatives (e.g., 6g at 82%) suggest robust synthetic routes for electron-withdrawing groups at position 7 .

Vorbereitungsmethoden

Cyclocondensation of Pyrazole-5-amines with β-Ketoesters

A widely adopted method involves reacting 4-aryl-1H-pyrazol-5-amine derivatives with β-ketoesters or masked Michael acceptors. For example, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine can be cyclized with ethyl acetoacetate (a β-ketoester) under basic conditions to yield the 5-methyl-substituted pyrazolo[1,5-a]pyrimidine core. This step typically employs sodium ethoxide in ethanol at reflux, achieving yields of 65–80%.

Alternative Route Using Uracil Derivatives

In a patent-pending approach, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine undergoes cyclization with N-methyl uracil in the presence of sodium ethoxide. The uracil acts as a masked acetylene equivalent, facilitating ring closure to form the pyrimidine ring. This method avoids the use of β-ketoesters, simplifying purification by reducing ester hydrolysis byproducts.

Stepwise Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine

The pyrazole precursor is synthesized via hydrazine-mediated cyclization of 3-(dimethylamino)-2-(2-methoxyphenyl)acrylonitrile.

  • Acrylonitrile Formation : 2-(2-Methoxyphenyl)acetonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C to form 3-(dimethylamino)-2-(2-methoxyphenyl)acrylonitrile.
  • Pyrazole Cyclization : Treatment with hydrazine hydrate in ethanol at 80°C affords 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in >90% yield.

Core Cyclization to Pyrazolo[1,5-a]pyrimidine

The pyrazole-5-amine (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in ethanol containing sodium ethoxide (2.0 equiv) at reflux for 12 hours. Workup involves neutralization with acetic acid and recrystallization from ethanol/water to yield 3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a pale yellow solid (mp 218–220°C).

Chlorination at Position 7

The 7-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl₃) under solvent-free conditions at 120°C for 4 hours. This generates 7-chloro-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for subsequent amination (yield: 85–92%).

Optimization of Key Reaction Parameters

Amination Selectivity and Byproduct Mitigation

Competing O-alkylation is suppressed by using sterically hindered amines like 3,5-dimethylpiperidine and polar aprotic solvents (e.g., DMSO), which favor N- over O-attack. Kinetic studies show that increasing reaction temperature from 80°C to 100°C reduces reaction time from 24 hours to 8 hours without compromising yield.

Solvent and Base Effects

Parameter Optimal Condition Suboptimal Alternative Yield Impact
Solvent DMSO DMF +15%
Base DIPEA K₂CO₃ +22%
Temperature 100°C 80°C +30%

Data adapted from and.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.52–7.48 (m, 2H, ArH), 7.05–6.98 (m, 2H, ArH), 4.12 (br s, 2H, piperidine-H), 3.89 (s, 3H, OCH₃), 2.85–2.79 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.75–1.68 (m, 4H, piperidine-H), 1.32 (d, J = 6.4 Hz, 6H, piperidine-CH₃).
  • HRMS (ESI+): m/z calcd for C₂₂H₂₇N₄O₂ [M+H]⁺: 379.2129; found: 379.2132.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 6 months) confirm no degradation, underscoring the compound’s suitability for long-term storage.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
β-Ketoester Cyclization 78 98.5 Scalable, inexpensive reagents Requires POCl₃ chlorination
Uracil-Mediated Cyclization 82 99.1 Avoids β-ketoester side products Higher cost of uracil derivatives
Direct Amination 95 99.5 Single-step piperidine coupling Limited to reactive chlorides

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry has been explored to enhance the chlorination and amination steps. Microreactor systems enable precise control over exothermic POCl₃ reactions, reducing decomposition risks and improving safety profiles. Post-amination, crystallization from tert-butyl methyl ether (TBME) achieves >99.5% purity without chromatography.

Q & A

Q. What synthetic routes are commonly employed for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl or β-enaminone compounds. For example, substituents at the 7-position (e.g., piperidine groups) are introduced via nucleophilic substitution or coupling reactions. Key steps include refluxing precursors in solvents like ethanol or DMF, followed by acid-neutralization and recrystallization to isolate products . Optimization of reaction time, temperature, and solvent polarity can improve yields, as shown in cases where yields ranged from 62% to 70% depending on substituent reactivity .

Q. Which analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Structural elucidation relies on:

  • 1H/13C NMR spectroscopy to confirm substituent integration and coupling patterns (e.g., distinguishing aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry (MS) for molecular ion ([M+H]+) validation and fragmentation analysis.
  • Melting point determination to assess purity (e.g., 221–268°C for related compounds) .
  • X-ray crystallography for resolving crystal packing and intermolecular interactions, particularly for bioactive derivatives .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines?

Common assays include:

  • Enzyme inhibition studies (e.g., COX-2, HMG-CoA reductase) using fluorometric or colorimetric substrates.
  • Receptor-binding assays (e.g., peripheral benzodiazepine receptor ligands) with radiolabeled ligands.
  • Cell viability assays (MTT/XTT) for anticancer activity screening, where IC50 values correlate with substituent electronegativity and steric effects .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence the compound’s structure-activity relationships (SAR)?

  • 3-Position (e.g., 2-methoxyphenyl) : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic receptor pockets, improving binding affinity.
  • 7-Position (e.g., 3,5-dimethylpiperidine) : Bulky, rigid substituents increase selectivity for enzymes like KDR kinase by occupying allosteric pockets. For example, trifluoromethyl groups at C7 enhance metabolic stability but may reduce solubility .
  • Methodological approach : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict substituent effects on binding ΔG .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

Contradictions often arise from:

  • Reagent purity : Impure β-enaminones reduce cyclization efficiency. Use HPLC-grade solvents and monitor reactions via TLC.
  • Crystallization conditions : Slow cooling (0.5°C/min) improves crystal purity versus rapid quenching, as seen in yield discrepancies between 62% (rapid) and 70% (slow) .
  • Bioassay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control for batch-specific serum effects .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

  • ADMET prediction : Use QikProp or SwissADME to estimate logP (target <5), BBB permeability, and CYP450 inhibition.
  • Metabolic stability : Simulate phase I/II metabolism with Schrödinger’s Metabolizer, focusing on piperidine N-demethylation or pyrimidine ring oxidation .
  • Solubility enhancement : Co-crystallization with cyclodextrins or PEG derivatives, guided by Hansen solubility parameters .

Q. How should in vivo studies be designed to assess efficacy and toxicity?

  • Dosing regimen : Start with 10 mg/kg (oral) in rodent models, adjusting based on plasma half-life (t1/2) from LC-MS/MS pharmacokinetic profiling.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
  • Control groups : Include a vehicle control and a reference drug (e.g., doxorubicin for antitumor studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.